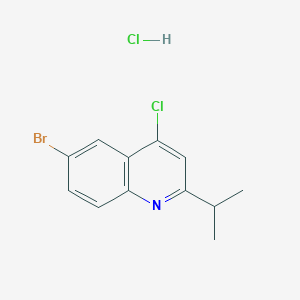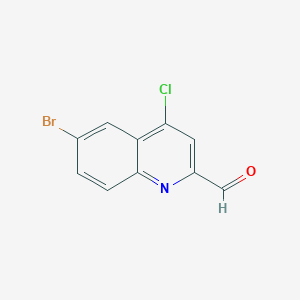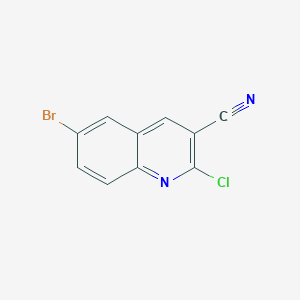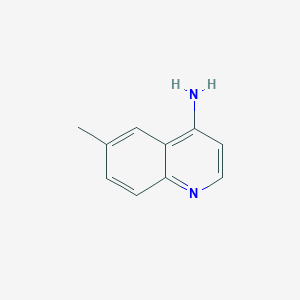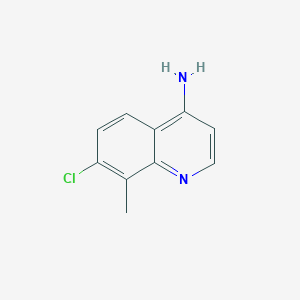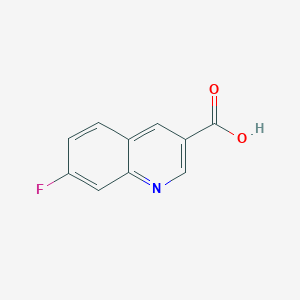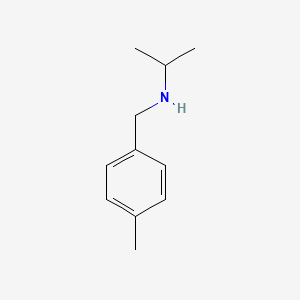
N-(4-Methylbenzyl)propan-2-amine
説明
N-(4-Methylbenzyl)propan-2-amine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of the basic nitrogen atom connected to alkyl or aryl groups. Although the provided papers do not directly discuss N-(4-Methylbenzyl)propan-2-amine, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of an amine with other chemical entities to form a new bond. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves a condensation reaction between 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . Similarly, N-(4-Methylbenzyl)propan-2-amine could be synthesized through a reaction between an appropriate amine and 4-methylbenzyl halide or aldehyde under suitable conditions.
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity and interaction with other molecules. Single crystal X-ray diffraction analysis is a common technique used to determine the 3D molecular structure, as seen in the study of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine . This technique could also be applied to N-(4-Methylbenzyl)propan-2-amine to establish its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Amine compounds can participate in various chemical reactions. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine is involved in [2 + 2] cycloadditions with ketenes . N-(4-Methylbenzyl)propan-2-amine could potentially undergo similar reactions, depending on the substituents present on the nitrogen atom and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of amine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the nitrogen atom can affect the compound's boiling point, solubility, and stability. The introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, affecting the absorption and fluorescence spectra . The physical and chemical properties of N-(4-Methylbenzyl)propan-2-amine would be determined by its molecular structure, which could be analyzed using spectroscopic techniques such as FT-IR, NMR, and UV-Vis spectroscopy, as demonstrated in the studies of similar compounds .
科学的研究の応用
1. Hexadentate Ligand Synthesis
N-(4-Methylbenzyl)propan-2-amine has been studied in the context of synthesizing hexadentate N3O3 amine phenol ligands for Group 13 metal ions. These ligands are important for their potential applications in coordination chemistry and catalysis (Liu, Wong, Rettig & Orvig, 1993).
2. Cholinesterase and Monoamine Oxidase Inhibition
A derivative of N-(4-Methylbenzyl)propan-2-amine has been identified as a cholinesterase and monoamine oxidase dual inhibitor, which could have implications in the treatment of neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).
3. Toxicokinetics and Analytical Toxicology
Studies on the toxicokinetics and analytical toxicology of novel N-(4-Methylbenzyl)propan-2-amine derivatives have been conducted to understand their drug interactions, elimination routes, and risk assessment in cases of abuse or intoxication (Richter et al., 2019).
4. Transfer Hydrogenation Catalysis
This compound has been studied in the context of transfer hydrogenation of imines to amines, a reaction catalyzed by ruthenium complexes. Such reactions are crucial in organic synthesis, especially in the pharmaceutical industry (Samec & Bäckvall, 2002).
5. Bioreductive Prodrug Triggers
N-(4-Methylbenzyl)propan-2-amine derivatives have been explored as triggers for bioreductive drugs. These compounds undergo fragmentation to release toxic amine-based toxins, and their rates of fragmentation are influenced by various substituents, which can be critical in drug design (Hay, Sykes, Denny & O'Connor, 1999).
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-8-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCHMURHBNXLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589334 | |
| Record name | N-[(4-Methylphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylbenzyl)propan-2-amine | |
CAS RN |
70894-75-6 | |
| Record name | 4-Methyl-N-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70894-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




